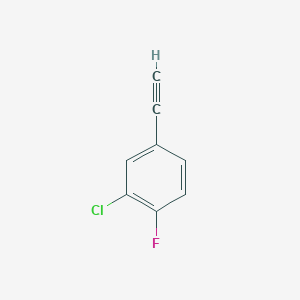

2-Chloro-4-ethynyl-1-fluorobenzene

Description

Overview of Fluorinated and Chlorinated Aromatic Scaffolds in Modern Organic Chemistry

Fluorinated and chlorinated aromatic scaffolds are ubiquitous in modern organic chemistry, primarily due to the profound impact these halogens have on the physicochemical properties of molecules. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making it a highly sought-after element in drug discovery. nih.govresearchgate.net In 2021, 14 of the 50 new chemical entities approved by the FDA contained halogen atoms, underscoring their importance in pharmaceutical development. nih.gov

Similarly, chlorine atoms play a crucial role in modulating the electronic and steric properties of aromatic rings. nih.gov The presence of a chlorine atom can influence reaction rates and regioselectivity in synthetic transformations. This has significant implications for the design and synthesis of new pharmaceuticals and functional materials.

Significance of the Ethynyl (B1212043) Moiety as a Synthetic Handle in Aryl Systems

The ethynyl group (–C≡CH) is a powerful and versatile functional group in organic synthesis, often referred to as a "synthetic handle." Its linear geometry and reactive triple bond allow for a wide array of chemical transformations. One of the most prominent reactions involving the ethynyl moiety is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and high functional group tolerance. The ability of the ethynyl group to participate in such coupling reactions makes it an invaluable tool for constructing complex molecular frameworks from simpler precursors.

Positioning of 2-Chloro-4-ethynyl-1-fluorobenzene within Contemporary Chemical Research

This compound is strategically positioned within contemporary chemical research as a trifunctional building block. The distinct reactivity of its three functional groups—the chloro, fluoro, and ethynyl moieties—allows for selective and sequential chemical modifications. This orthogonality is highly desirable in multi-step syntheses, enabling the construction of intricate molecules with a high degree of control.

The presence of both a chloro and a fluoro substituent on the aromatic ring offers opportunities for differential reactivity in cross-coupling reactions. For instance, the carbon-chlorine bond can be selectively activated under certain catalytic conditions while the more robust carbon-fluorine bond remains intact. This allows for the stepwise introduction of different substituents onto the aromatic core. Furthermore, the terminal alkyne provides a reactive site for Sonogashira coupling, click chemistry, and other alkyne-based transformations. This combination of functionalities makes this compound a valuable intermediate for the synthesis of a diverse range of target molecules, including those with potential applications in medicinal chemistry and materials science.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily focused on its application as a versatile building block in the synthesis of novel organic compounds. The main objectives of this research can be summarized as follows:

Exploration of Selective Cross-Coupling Reactions: A key area of investigation is the development of catalytic systems that can selectively activate the C-Cl bond in the presence of the C-F bond, or vice versa. This would allow for the controlled, stepwise functionalization of the aromatic ring, providing access to a wider range of polysubstituted aromatic compounds.

Synthesis of Novel Heterocyclic Scaffolds: The ethynyl group can serve as a linchpin for the construction of various heterocyclic systems through cyclization reactions. Research is directed towards utilizing this compound as a precursor for the synthesis of novel fluorinated and chlorinated heterocycles, which are often privileged scaffolds in medicinal chemistry.

Development of Advanced Materials: The rigid, linear nature of the ethynyl group makes it an attractive component for the construction of conjugated organic materials. Academic studies may explore the incorporation of the this compound motif into polymers and other materials with potential applications in electronics and photonics. The halogen substituents can be used to fine-tune the electronic properties and solid-state packing of these materials.

Application in Medicinal Chemistry Programs: The unique combination of a halogenated aromatic ring and an alkyne functionality makes this compound an attractive starting point for the synthesis of potential drug candidates. Research in this area would focus on incorporating the 2-chloro-4-ethynyl-1-fluorophenyl moiety into molecules designed to interact with specific biological targets. The fluorine and chlorine atoms can be used to modulate properties such as binding affinity, metabolic stability, and cell permeability.

While specific, in-depth research articles focusing solely on this compound are not yet prevalent in the public domain, its availability from chemical suppliers and the clear potential derived from its constituent functional groups strongly suggest its role as a valuable, albeit currently under-documented, tool in the arsenal of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPRSQLKFAHAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Ethynyl 1 Fluorobenzene and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-chloro-4-ethynyl-1-fluorobenzene identifies the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group as the primary disconnection point. This disconnection leads to two key synthons: a nucleophilic ethynyl precursor, such as a terminal alkyne or its metal acetylide derivative, and an electrophilic 2-chloro-1-fluoro-4-halobenzene.

The most logical precursor for the electrophilic partner is a dihalogenated benzene (B151609) where one halogen is significantly more reactive towards oxidative addition in a palladium catalytic cycle. Given the relative reactivity of halogens in Sonogashira couplings (I > Br > Cl > F), 2-chloro-1-fluoro-4-iodobenzene or 2-chloro-4-bromo-1-fluorobenzene are ideal starting materials. The iodine or bromine atom at the 4-position provides a reactive site for the cross-coupling reaction, while the less reactive chlorine and fluorine atoms remain intact. This selective reactivity is crucial for the successful synthesis of the target molecule.

The synthesis of the precursor, 2-chloro-1-fluoro-4-iodobenzene, can be achieved from commercially available starting materials such as 2-chloro-4-fluoroaniline through diazotization followed by a Sandmeyer-type iodination reaction.

Approaches to Ethynyl Group Introduction

The introduction of the ethynyl group onto the 2-chloro-1-fluorobenzene scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction stands out as the most efficient and versatile method for forming C(sp²)–C(sp) bonds. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Reaction)

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. gold-chemistry.orgjk-sci.com The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnrochemistry.com

The general scheme for the synthesis of this compound via the Sonogashira reaction is as follows:

Figure 1: General scheme for the Sonogashira coupling to synthesize this compound.

Figure 1: General scheme for the Sonogashira coupling to synthesize this compound.The choice of the palladium catalyst and associated ligands is critical for the efficiency of the Sonogashira coupling. Both Pd(0) and Pd(II) complexes can be used as pre-catalysts. Common Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species. Pd(0) sources such as Pd(PPh₃)₄ are also frequently employed. libretexts.org

The nature of the phosphine (B1218219) ligand plays a significant role in the catalytic activity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering greater stability and σ-donating capabilities compared to traditional phosphines. wikipedia.org

Below is a table summarizing various palladium catalyst systems used in Sonogashira reactions with similar substrates.

| Catalyst Precursor | Ligand | Comments |

| Pd(PPh₃)₄ | Triphenylphosphine | A common and effective catalyst, though can be sensitive to air. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Air-stable Pd(II) precursor, reduced in situ. libretexts.org |

| Pd₂(dba)₃ | Various phosphines (e.g., P(t-Bu)₃) | Often used for challenging couplings requiring bulky, electron-rich ligands. |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | Provides stable and highly active catalytic systems. wikipedia.org |

| [DTBNpP]Pd(crotyl)Cl | DTBNpP | An air-stable, monoligated precatalyst enabling room-temperature couplings. nih.gov |

In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst. The role of the copper is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. gold-chemistry.org The addition of a copper co-catalyst generally allows the reaction to proceed under milder conditions, often at room temperature. gold-chemistry.org

However, the presence of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen. This has led to the development of copper-free Sonogashira protocols. nih.govresearchgate.net In these systems, the activation of the alkyne is thought to occur directly at the palladium center or is facilitated by the amine base. Copper-free conditions are often preferred in the synthesis of pharmaceutical intermediates to avoid copper contamination in the final product. nih.gov

Table of Co-catalyst Effects:

| Condition | Co-catalyst | Advantages | Disadvantages |

| Traditional | Copper(I) Iodide (CuI) | Faster reaction rates, milder conditions (room temperature). gold-chemistry.org | Potential for alkyne homocoupling (Glaser side reaction), oxygen sensitivity, potential copper contamination. nih.gov |

| Copper-Free | None | Avoids Glaser homocoupling, simplifies purification, beneficial for pharmaceutical applications. nih.govresearchgate.net | May require higher temperatures, stronger bases, or more specialized ligand systems. |

The choice of solvent and base significantly influences the outcome of the Sonogashira reaction. The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can often serve as the solvent as well. nrochemistry.com

Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are also widely used. beilstein-journals.org The solvent can affect the solubility of the reactants and catalyst, as well as the stability of the catalytic species. For instance, DMSO has been shown to be an effective solvent in certain copper-free systems. nih.gov Recent efforts have also explored more environmentally benign solvents.

The selection of the base is crucial. While amine bases are common, inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can also be effective, particularly in copper-free protocols. scielo.br

Table of Solvent and Base Combinations:

| Solvent | Base | Temperature | Notes |

| THF/Et₃N | Triethylamine (Et₃N) | Room Temp. - Reflux | A very common combination for standard Sonogashira reactions. |

| DMF | Triethylamine (Et₃N) | Room Temp. - 100 °C | DMF is a good solvent for a wide range of substrates. beilstein-journals.org |

| Dioxane | K₃PO₄ | 130 - 150 °C | Effective in certain palladacycle-catalyzed systems. scielo.br |

| DMSO | 2,2,6,6-Tetramethylpiperidine (TMP) | Room Temperature | Shown to be highly effective in copper-free couplings with bulky phosphine ligands. nih.gov |

| Acetonitrile (ACN) | Cs₂CO₃ | 70 - 95 °C | Used in some copper-free and amine-free protocols. |

In the synthesis of this compound from a dihalo-precursor like 2-chloro-1-fluoro-4-iodobenzene, regioselectivity is a critical consideration. The Sonogashira coupling exhibits a strong preference for the more reactive halogen substituent. The reactivity order for halogens in the oxidative addition step is I > Br > Cl. nrochemistry.comwikipedia.org

Therefore, when reacting 2-chloro-1-fluoro-4-iodobenzene with a terminal alkyne, the palladium catalyst will selectively undergo oxidative addition at the C-I bond, leaving the C-Cl and C-F bonds intact. libretexts.org This high degree of regioselectivity is a key advantage of the Sonogashira reaction for the synthesis of polyhalogenated compounds. The nature of the palladium catalyst and ligands can further influence this selectivity. For instance, certain ligand systems can enhance the catalyst's ability to discriminate between different C-X bonds. rsc.org

Table of Halogen Reactivity in Sonogashira Coupling:

| Halogen at Coupling Site | Relative Reactivity | Typical Conditions |

| Iodine (I) | Highest | Room temperature to mild heating is often sufficient. wikipedia.org |

| Bromine (Br) | Intermediate | Generally requires higher temperatures than iodides. wikipedia.org |

| Chlorine (Cl) | Lowest | Requires more active catalyst systems, higher temperatures, and often stronger bases. |

Alternative Ethynylation Strategies (e.g., Corey-Fuchs Reaction)

Beyond the more common Sonogashira coupling, the Corey-Fuchs reaction presents a robust two-step alternative for the synthesis of terminal alkynes from aldehydes. This method is particularly useful for converting a precursor such as 2-chloro-4-fluorobenzaldehyde into the desired ethynyl-substituted benzene ring.

The reaction begins with the transformation of an aldehyde into a 1,1-dibromoalkene intermediate. tcichemicals.com This is achieved by reacting the aldehyde with a phosphorus ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.org The use of two equivalents of PPh₃ is typical; one forms the ylide, and the other acts as a bromine scavenger. organic-chemistry.org The resulting dibromoalkene can often be isolated before proceeding to the next step. tcichemicals.com

| Reagent/Step | Purpose |

| 1. PPh₃, CBr₄ | Reacts with the precursor aldehyde to form a 1,1-dibromoalkene. tcichemicals.comalfa-chemistry.com |

| 2. n-BuLi | Acts as a strong base to convert the dibromoalkene to a lithium acetylide. nrochemistry.com |

| 3. H₂O (work-up) | Protonates the acetylide to yield the final terminal alkyne. organic-chemistry.org |

Strategies for Halogen Introduction and Regioselective Functionalization

The precise placement of halogen atoms on the aromatic ring is critical for the synthesis of this compound. This requires a careful selection of halogenation methods and a thorough understanding of substituent directing effects.

Introduction of Fluorine (e.g., Balz-Schiemann Reaction, Transition Metal-Mediated Fluorination, Nucleophilic Aromatic Substitution)

Balz-Schiemann Reaction: This is a classic and widely used method for introducing a fluorine atom onto an aromatic ring. cas.cn The reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. wikipedia.org For a precursor to this compound, a starting material like 3-chloro-4-aminotoluene could be diazotized using sodium nitrite in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then isolated and heated, causing it to decompose and yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov While effective, this reaction can be limited by safety concerns related to handling diazonium salts. nih.gov Innovations include using other counterions like hexafluorophosphates (PF₆⁻) or performing the diazotization in liquid hydrogen fluoride. wikipedia.org

Transition Metal-Mediated Fluorination: Modern synthetic chemistry has seen the development of transition metal-catalyzed methods for C-F bond formation. Palladium and copper complexes are most commonly employed. nih.gov Palladium-catalyzed fluorination can convert aryl triflates and, in some cases, aryl bromides into aryl fluorides using fluoride sources like cesium fluoride (CsF) or silver fluoride (AgF). mit.edursc.org These reactions often require specialized biaryl monophosphine ligands. mit.edu Copper-mediated fluorination of aryl iodides has also been demonstrated as a feasible pathway. nih.gov These methods offer alternatives to the Balz-Schiemann reaction, often with broader functional group tolerance. mit.edu

Nucleophilic Aromatic Substitution (SₙAr): The introduction of fluorine can also be achieved via nucleophilic aromatic substitution, where a fluoride ion displaces a suitable leaving group on an activated aromatic ring. chemistrysteps.com For an SₙAr reaction to proceed, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com Interestingly, in SₙAr reactions, fluorine is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comorganicchemistrytutor.com

Introduction of Chlorine (e.g., Electrophilic Halogenation, Halex Process)

Electrophilic Aromatic Halogenation: The direct introduction of a chlorine atom onto an aromatic ring is commonly achieved through electrophilic aromatic substitution. This typically involves reacting the aromatic substrate with elemental chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, generating a potent electrophile that attacks the electron-rich aromatic ring. For a substrate like fluorobenzene (B45895), this reaction would proceed to yield a mixture of chloro-isomers. acs.orgresearchgate.net

Halex Process: The Halex (halogen exchange) process is an industrial method that utilizes nucleophilic aromatic substitution to exchange one halogen for another. wikipedia.org Specifically, it is used to convert aryl chlorides into aryl fluorides by reacting them with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like DMSO or DMF at high temperatures. wikipedia.orgchemtube3d.com This process is most effective for substrates that are activated by electron-withdrawing groups, such as nitro groups, ortho or para to the chlorine being replaced. wikipedia.orgicheme.org While typically used for fluorination, the principles of halogen exchange can be applied more broadly.

| Method | Reagents | Mechanism | Key Features |

| Balz-Schiemann | Ar-NH₂, NaNO₂, HBF₄; then heat | Diazotization, thermal decomposition | Classic method for Ar-F from Ar-NH₂. wikipedia.org |

| Pd-catalyzed Fluorination | Ar-OTf/Ar-Br, Pd catalyst, ligand, CsF | Catalytic cycle | Good functional group tolerance. mit.edu |

| SₙAr (Fluorination) | Activated Ar-X, KF | Addition-Elimination | Requires electron-withdrawing groups. masterorganicchemistry.com |

| Electrophilic Chlorination | Ar-H, Cl₂, Lewis Acid (e.g., FeCl₃) | Electrophilic Substitution | Standard method for Ar-Cl formation. |

| Halex Process | Ar-Cl, KF, polar aprotic solvent | Nucleophilic Substitution | Industrial process for halogen exchange. wikipedia.org |

Control of Ortho/Meta/Para-Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. chemistrysteps.com Substituents are classified as either ortho, para-directors or meta-directors. masterorganicchemistry.com

To achieve the 1-fluoro-2-chloro-4-ethynyl substitution pattern, the synthesis must be carefully planned.

Starting Material Selection: The synthesis would likely begin with a monosubstituted or disubstituted benzene that can guide subsequent substitutions into the desired positions. For example, starting with 4-fluorotoluene and then introducing a chlorine atom would be directed to the 2-position (ortho to the fluorine and meta to the activating methyl group).

Order of Reactions: The sequence in which the functional groups are introduced is critical. For instance, performing an electrophilic chlorination on fluorobenzene results in a mixture of products, with the para-isomer often being favored. acs.org The directing power of multiple substituents must be considered; generally, the most strongly activating group dictates the position of the next substitution. khanacademy.org

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are more environmentally benign. This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reactions and Aqueous Media

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (e.g., ball milling) can significantly reduce waste and simplify product purification. The Sonogashira coupling, a key reaction for forming aryl alkynes, has been successfully performed under solventless conditions using ball-milling techniques. rsc.org This approach is particularly advantageous for poorly soluble aryl halides, offering excellent yields in short reaction times. rsc.org

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, methods have been developed to facilitate reactions in aqueous media. For instance, the chlorination of aromatic compounds has been demonstrated using N-Chlorosuccinimide (NCS) in water, providing an efficient and organic solvent-free method. isca.me Similarly, greener approaches to the Balz-Schiemann reaction have been developed using recyclable ionic liquids, which can reduce waste and improve the safety of the process. researchgate.net

Recyclable Catalysis

The drive towards greener and more cost-effective chemical manufacturing has spurred significant research into recyclable catalytic systems for cross-coupling reactions. mdpi.com The synthesis of this compound, typically achieved via a Sonogashira coupling, traditionally employs homogeneous palladium and copper catalysts. wikipedia.org While efficient, these catalysts are difficult to separate from the reaction mixture, leading to product contamination and loss of expensive metals. mdpi.com Recyclable catalysts, particularly heterogeneous systems, offer a promising solution by simplifying catalyst recovery and reuse. mdpi.com

Heterogeneous catalysts are in a different phase from the reactants, allowing for easy separation by filtration. mdpi.com These catalysts often involve immobilizing palladium onto solid supports such as activated carbon, silica, alumina, or polymers. preprints.orgdaneshyari.commdpi.com For instance, palladium nanoparticles supported on activated carbon have been effectively used as recyclable catalysts for coupling reactions involving aryl halides. preprints.org Another approach is the microencapsulation of palladium, such as in Pd EnCat™ 30, which uses a polyurea matrix to trap the catalyst, allowing for recovery and reuse over multiple cycles with minimal metal leaching. mdpi.com

A key challenge with heterogeneous catalysts is the leaching of the active metal species into the reaction solution, which can reduce the catalyst's long-term activity and contaminate the product. mdpi.com Research focuses on developing supports and ligands that strongly bind to the palladium, minimizing this issue. Studies have explored various systems, including palladium complexes with N-heterocyclic carbene (NHC) ligands immobilized on silica, which show high activity and recyclability in copper-free Sonogashira reactions under both batch and continuous flow conditions. daneshyari.com The use of green solvents, such as ionic liquids or aqueous blends, in combination with sulfonated phosphine ligands, has also enabled the recycling of the catalyst-containing solvent phase, increasing turnover numbers and reducing waste. nih.govrsc.org

| Catalyst System | Support/Ligand | Reaction Type | Key Findings | Recyclability |

|---|---|---|---|---|

| Palladium Nanoparticles | Activated Carbon | Arylation of Imidazole | Effective for coupling with both C-Cl and C-Br bonds. preprints.org | Allows for several recycles without significant loss of activity. preprints.org |

| Pd EnCat™ 30 | Polyurea Microcapsules | Suzuki Coupling | High thermal stability and easy recovery; minimizes metal leaching. mdpi.com | Can be reused for multiple reaction cycles. mdpi.comresearchgate.net |

| NHC-Pd Complexes | Silica, Alumina, Titania | Copper-Free Sonogashira | High activity for a broad scope of aryl bromides and alkynes. daneshyari.com | Demonstrates good recyclability under continuous flow conditions. daneshyari.com |

| (Bisimidazole)Pd(Me)Cl | Ionic Liquid | Copper-Free Sonogashira | Efficient coupling without bulky phosphine ligands. rsc.org | The catalyst/ionic liquid phase can be recycled. rsc.org |

Electrosynthesis Approaches for Alkyne Functionalization

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often rely on metal catalysts and chemical oxidants or reductants. oaepublish.comnih.gov By using electricity as a "reagent," electrochemical methods can provide mild, efficient, and scalable pathways for the functionalization of alkynes, which is relevant for the synthesis of precursors or derivatives of this compound. oaepublish.comnih.gov

Electrochemical techniques can be applied to a variety of alkyne transformations. For example, the selective hydrogenation of alkynes to produce Z-alkenes or alkanes can be achieved electrochemically under mild conditions, avoiding the need for high-pressure hydrogen gas or stoichiometric reducing agents. nih.gov In some systems, palladium nanoparticles generated in situ during the reaction act as a chemisorbed hydrogen carrier. nih.gov

Other functionalizations include hydroboration and hydrosilylation. The electrochemical hydroboration of alkynes has been demonstrated using B₂Pin₂ as the boron source without the need for a metal catalyst or a hydride source, proceeding through the anodic oxidation of an in situ formed borate complex. oaepublish.comd-nb.info Similarly, electrochemical hydrosilylation can prepare vinyl silicates using simple stainless steel electrodes. oaepublish.com Electrosynthesis also enables oxidative functionalizations; for instance, internal alkynes can be directly oxidized to 1,2-diketones using air as the oxidant under transition-metal-catalyst-free conditions. rsc.org Furthermore, electrochemical methods have been developed for the dearomative spirocyclization of N-aryl alkynamides and the oxyhalogenation of alkynes, showcasing the versatility of this approach. mdpi.com

| Transformation | Key Reagents/Conditions | Substrate Scope | Key Advantages |

|---|---|---|---|

| Selective Hydrogenation | PdCl₂, constant current, protic solvent (e.g., MeOH). nih.gov | Internal and terminal alkynes. | High chemo- and stereoselectivity for Z-alkenes; avoids H₂ gas. nih.gov |

| Hydroboration | B₂Pin₂, K₂CO₃, undivided cell, stainless steel electrodes. d-nb.info | Terminal and internal alkynes. | Catalyst- and hydride-free, cost-effective. oaepublish.comd-nb.info |

| Oxidation to 1,2-Diketones | Air, undivided cell, graphite anode, Pt cathode. rsc.org | Internal alkynes with various functional groups. | Transition-metal-catalyst-free, mild conditions. rsc.org |

| Oxyhalogenation | KBr or HCl, divided cell, Pt electrodes. mdpi.com | Arylalkynes. | Forms α,α-dihaloacetoketone derivatives in good to excellent yields. mdpi.com |

Scale-Up Considerations for Laboratory to Process Chemistry

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process presents numerous challenges, particularly for metal-catalyzed reactions like the Sonogashira coupling. sci-hub.boxacs.org The successful scale-up for the manufacturing of an active pharmaceutical ingredient (API) or intermediate requires the development of an efficient, economical, and robust process. sci-hub.boxacs.org

Key challenges in scaling up Sonogashira reactions include the sensitivity of the palladium catalyst to oxygen, the cost of the catalyst, and the need to remove residual palladium and copper to comply with strict regulatory guidelines (e.g., ICH). sci-hub.box Catalyst poisoning can halt the reaction, making it crucial to maintain an inert atmosphere. sci-hub.box Reducing catalyst loading is desirable for economic reasons but can impact reaction time and conversion rates. sci-hub.box

Process optimization often employs a Design of Experiments (DoE) approach to systematically study the impact of various parameters on the reaction's outcome. sci-hub.boxacs.org Factors such as catalyst and co-catalyst loading, reaction temperature, solvent, and the choice and amount of base are critical. sci-hub.boxhes-so.ch For example, studies have shown that reaction temperature can be a relevant factor in the formation of impurities, while the choice of phosphine ligand can be determined by the steric properties of the alkyne and aryl halide substrates. sci-hub.boxepa.gov The volatility of reactants, such as low-boiling-point alkynes, must also be managed under process conditions. sci-hub.boxorganic-chemistry.org

A critical aspect of process chemistry is the purification strategy. The final product must have extremely low levels of residual metals. This often necessitates dedicated purification steps, such as treatment with activated carbon or specialized metal scavengers (e.g., SiliaMetS DMT), which are selected and optimized to efficiently remove metal impurities without significant product loss. silicycle.com The development of a robust workup and isolation procedure is essential for consistently obtaining the API with the required purity and quality attributes. sci-hub.boxacs.org

| Parameter | Challenge/Consideration | Impact on Process | Mitigation/Optimization Strategy |

|---|---|---|---|

| Catalyst Loading (Pd/Cu) | High cost and potential for metal contamination. sci-hub.box | Affects reaction rate, conversion, and overall process cost. sci-hub.box | Optimize to the lowest effective level using DoE; use highly active catalysts. sci-hub.boxacs.org |

| Atmosphere Control | Catalyst sensitivity to oxygen can lead to deactivation and reaction failure. sci-hub.box | Incomplete conversion and process variability. sci-hub.box | Implement robust inerting procedures (e.g., nitrogen or argon blanket). sci-hub.box |

| Residual Metal Removal | Must meet strict ICH guidelines for APIs (ppm levels). sci-hub.box | Critical for final product quality and safety. acs.org | Develop efficient scavenging protocols (e.g., activated carbon, functionalized silica) and crystallization procedures. sci-hub.boxsilicycle.com |

| Temperature | Can influence reaction rate and impurity formation. sci-hub.box | Affects product purity and process time. sci-hub.box | Define a normal operating range that balances conversion rate with impurity control. sci-hub.box |

| Solvent & Base Selection | Affects solubility, reaction kinetics, and downstream processing. nih.govhes-so.ch | Impacts yield, purity, and ease of product isolation. | Screen for optimal solvent/base combination for both reaction performance and workup efficiency. nih.gov |

Reactivity and Derivatization Pathways of 2 Chloro 4 Ethynyl 1 Fluorobenzene

Transformations Involving the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne functionality of 2-chloro-4-ethynyl-1-fluorobenzene is a gateway to a diverse range of chemical reactions, facilitating the introduction of various substituents and the formation of intricate molecular frameworks.

Further Cross-Coupling Reactions

The terminal C-H bond of the ethynyl group is amenable to several palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While the parent compound, this compound, already possesses a terminal alkyne, this moiety can be further functionalized. For instance, derivatives of phenylacetylene (B144264) can undergo Sonogashira coupling with various aryl halides. rsc.org Copper-free versions of the Sonogashira reaction have also been developed, expanding its applicability. libretexts.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. While this reaction typically modifies the aryl halide portion of a molecule, it is a key method for synthesizing fluorinated biphenyl (B1667301) derivatives. researchgate.netmdpi.com For example, 1-bromo-4-fluorobenzene (B142099) can be coupled with various arylboronic acids. mdpi.com This methodology is relevant to the synthesis of precursors or derivatives of this compound.

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide in the presence of a palladium catalyst. wikipedia.orgresearchgate.net This reaction is widely used to form C-C bonds and can be applied to synthesize complex molecules. wikipedia.org The reactivity of the organotin reagent is a key factor, with alkynylstannanes being particularly reactive. wikipedia.org

Interactive Data Table: Cross-Coupling Reactions

| Reaction Type | Catalyst/Co-catalyst | Reactants | Product Type |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne, Aryl/Vinyl halide | Disubstituted alkyne |

| Suzuki | Pd(0) complex | Organoboron compound, Organohalide | Biaryl |

| Stille | Pd catalyst | Organotin compound, Organic halide | Coupled product |

Click Chemistry (Azide-Alkyne Cycloaddition)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The azide-alkyne cycloaddition is a prime example and a powerful tool for molecular construction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is a cornerstone of click chemistry and has found broad applications in various fields, including medicinal chemistry and materials science. nih.govrsc.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide. beilstein-journals.org Various copper sources and ligands can be employed to facilitate the reaction, even at very low catalyst loadings. unizar.es

In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields 1,5-disubstituted 1,2,3-triazoles. nih.gov This complementary regioselectivity provides access to a different class of triazole isomers, expanding the synthetic utility of the azide-alkyne cycloaddition. nih.govgoogle.com

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a metal-free click reaction that relies on the inherent ring strain of a cyclic alkyne to drive the reaction forward. magtech.com.cn This bioorthogonal reaction is particularly useful for labeling biological molecules in living systems, as it avoids the cytotoxicity associated with copper catalysts. nih.govnih.govuu.nl The reactivity of the cycloalkyne is a critical factor, with modifications to the ring structure influencing the reaction rate. nih.govnih.govuu.nl

Interactive Data Table: Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Product Regioisomer | Key Features |

| CuAAC | Copper(I) | 1,4-disubstituted | High efficiency, wide applicability |

| RuAAC | Ruthenium | 1,5-disubstituted | Complementary to CuAAC |

| SPAAC | None (strain-promoted) | Mixture (typically) | Metal-free, bioorthogonal |

Cycloaddition Reactions (e.g., Benzannulation for Polycyclic Aromatic Architectures)

The ethynyl group of this compound can participate in cycloaddition reactions to construct polycyclic aromatic systems. For example, a bis[aryl(ethynyl)]tetrafluorobenzene derivative can undergo a twofold [4+2] cycloaddition with a cyclopentadienone to afford a polyaromatic compound. beilstein-journals.org This type of benzannulation reaction is a powerful strategy for the synthesis of complex, fused-ring systems.

Hydration, Halogenation, and Hydrohalogenation Reactions

The ethynyl group of this compound is susceptible to a variety of addition reactions, including hydration, halogenation, and hydrohalogenation. These reactions provide pathways to a diverse range of functionalized benzene (B151609) derivatives.

Hydration: The addition of water across the carbon-carbon triple bond of the ethynyl group, a reaction known as hydration, typically requires a catalyst, such as a mercury salt in the presence of a strong acid. This reaction follows Markovnikov's rule, leading to the formation of a ketone, specifically 2-chloro-4-acetyl-1-fluorobenzene.

Halogenation: The ethynyl group can readily undergo halogenation by reacting with halogens like chlorine (Cl₂) or bromine (Br₂). This reaction proceeds via an electrophilic addition mechanism and can lead to the formation of di- or tetra-halogenated products, depending on the stoichiometry of the reactants. For instance, the reaction with one equivalent of bromine would yield 2-chloro-4-(1,2-dibromoethenyl)-1-fluorobenzene.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethynyl group also follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the triple bond that already has a hydrogen atom (the terminal carbon), and the halogen atom adds to the other carbon. This results in the formation of a vinyl halide. For example, the reaction with hydrogen chloride (HCl) would produce 2-chloro-4-(1-chloroethenyl)-1-fluorobenzene.

A summary of these reactions is presented in the table below.

| Reaction | Reagent(s) | Product |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 2-Chloro-4-acetyl-1-fluorobenzene |

| Bromination | Br₂ | 2-Chloro-4-(1,2-dibromoethenyl)-1-fluorobenzene |

| Hydrochlorination | HCl | 2-Chloro-4-(1-chloroethenyl)-1-fluorobenzene |

Oligomerization and Polymerization Processes

The ethynyl functionality in this compound serves as a monomer for oligomerization and polymerization reactions, leading to the formation of larger, conjugated molecular structures. These processes can be initiated by heat, catalysts, or light. The resulting polymers, poly(this compound), possess a polyacetylene-like backbone with substituted phenyl rings, which can impart interesting optical and electronic properties. The specific properties of the resulting polymers, such as their degree of polymerization, solubility, and conductivity, are highly dependent on the reaction conditions and the nature of the substituents on the phenyl ring.

Reactions of the Halogen Substituents (Chloro and Fluoro)

Metal-Catalyzed Carbon-Halogen Bond Functionalization (e.g., C-Cl and C-F Activation for Cross-Coupling)

The chloro and fluoro substituents on the benzene ring of this compound can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The activation of the carbon-halogen bond is a key step in these catalytic cycles.

Generally, the reactivity of carbon-halogen bonds in these reactions follows the order C-I > C-Br > C-Cl > C-F, with the C-F bond being the most difficult to activate due to its high bond dissociation energy. nih.gov Therefore, in this compound, the C-Cl bond is significantly more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) than the C-F bond. This differential reactivity allows for selective functionalization at the C-Cl position.

Various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, can be employed. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would selectively replace the chlorine atom, yielding a substituted 4-ethynyl-1-fluorobiphenyl derivative. Iron-catalyzed cross-coupling reactions have also been developed for the formation of C(sp)-C(sp³) and C(sp²)-C(sp³) bonds. nih.govd-nb.infotue.nl

While C-F bond activation is more challenging, it is not impossible and is an active area of research. mdpi.commdpi.com It typically requires more reactive catalysts, specific ligands, and harsher reaction conditions. nih.gov In some cases, nickel-based catalytic systems have shown promise for the activation of C-F bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the halogen substituents of this compound. libretexts.orgyoutube.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of one of the halogen atoms. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Differential Reactivity of C-Cl vs. C-F Bonds

In SNAr reactions, the reactivity of the halogens is often the reverse of that observed in metal-catalyzed cross-coupling reactions. The C-F bond is typically more reactive than the C-Cl bond. This is because fluorine is the most electronegative element, and it strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is stronger than the C-Cl bond, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the halide ion. masterorganicchemistry.com Therefore, the greater electrophilicity of the carbon atom in the C-F bond leads to a faster reaction rate.

Influence of Other Substituents on Regioselectivity

The regioselectivity of SNAr reactions on this compound is influenced by the electronic effects of the substituents on the ring. wuxiapptec.comresearchgate.net The ethynyl group at the 4-position is a mild electron-withdrawing group, which activates the ring towards nucleophilic attack. The positions ortho and para to the electron-withdrawing group are the most activated.

In this compound, the fluorine atom is at the 1-position and the chlorine atom is at the 2-position. A nucleophile can potentially attack the carbon attached to the fluorine or the carbon attached to the chlorine. The fluorine at position 1 is para to the ethynyl group, while the chlorine at position 2 is meta to the ethynyl group. The activating effect of an electron-withdrawing group is strongest at the ortho and para positions. Therefore, the C-F bond at position 1 is more activated towards nucleophilic attack than the C-Cl bond at position 2. This, combined with the inherently higher reactivity of the C-F bond in SNAr, suggests that nucleophilic substitution will preferentially occur at the 1-position, leading to the displacement of the fluoride (B91410) ion.

A summary of the reactivity of the halogen substituents is provided in the table below.

| Reaction Type | More Reactive Bond | Reason |

| Metal-Catalyzed Cross-Coupling | C-Cl | Lower bond dissociation energy, easier oxidative addition. |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Higher electronegativity of F makes the attached carbon more electrophilic, stabilizing the Meisenheimer complex. |

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents attached to the aromatic ring.

Directing Effects of Fluoro, Chloro, and Ethynyl Groups

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of the fluoro, chloro, and ethynyl substituents. These groups influence the position of attack by an incoming electrophile through a combination of inductive and resonance effects.

Fluoro and Chloro Groups: Halogens are a unique class of substituents in EAS reactions. They are deactivating yet ortho-, para-directing. youtube.comlibretexts.org Their high electronegativity withdraws electron density from the benzene ring via the inductive effect (-I), making the ring less nucleophilic and thus less reactive than benzene itself. stackexchange.com However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). youtube.com This resonance effect increases electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. youtube.comlibretexts.org Consequently, substitution is directed to the positions ortho and para to the halogen. In comparing fluorine and chlorine, fluorine exerts a stronger -I effect due to its higher electronegativity. However, the 2p orbital of fluorine has a more effective overlap with the 2p orbital of carbon compared to the 3p orbital of chlorine. This results in a more significant +M (resonance) contribution from fluorine, which partially offsets its strong inductive withdrawal. stackexchange.com

Ethynyl Group: The ethynyl group (-C≡CH) is generally considered a deactivating and meta-directing group. The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, leading to electron withdrawal through the inductive effect (-I). This effect deactivates the ring towards electrophilic attack.

Combined Influence: In the this compound molecule, the directing effects are as follows:

The fluoro group at C1 directs incoming electrophiles to the C2 (blocked), C4 (blocked), and C6 positions.

The chloro group at C2 directs to the C1 (blocked), C3, and C5 positions.

The ethynyl group at C4 directs to the C3 and C5 positions (meta to itself).

The positions available for substitution are C3, C5, and C6. The two halogen atoms are strong ortho-, para-directors. The ethynyl group is a meta-director. The directing effects of the chloro and ethynyl groups reinforce each other, strongly favoring substitution at positions C3 and C5. The fluoro group also directs towards C6. When multiple substituents are present, the most strongly activating group typically controls the position of attack. youtube.com However, in this case, all groups are deactivating. The interplay between the reinforcing ortho-direction of the chlorine and meta-direction of the ethynyl group to C3 and C5, versus the ortho-direction of the fluorine to C6, suggests that a mixture of products is possible. Steric hindrance may also play a role in the final product distribution.

Relative Reactivity Compared to Unsubstituted Benzene and Other Halobenzenes

Substituents that withdraw electron density from the aromatic ring decrease its reactivity towards electrophiles compared to unsubstituted benzene. lumenlearning.com The fluoro, chloro, and ethynyl groups are all classified as deactivating groups. youtube.comlumenlearning.com Therefore, this compound is significantly less reactive in electrophilic aromatic substitution reactions than benzene.

The presence of multiple deactivating groups further reduces the ring's nucleophilicity. Halobenzenes are less reactive than benzene, and the reactivity among them is influenced by the balance of inductive and resonance effects. stackexchange.com Fluorobenzene (B45895) is the most reactive of the halobenzenes, followed by iodobenzene, bromobenzene, and then chlorobenzene (B131634) in the case of nitration. stackexchange.com The addition of a second halogen and a deactivating ethynyl group to the ring makes this compound substantially less reactive than monohalogenated benzenes like fluorobenzene or chlorobenzene.

The following table presents the relative rates of nitration for benzene and various halobenzenes, illustrating the deactivating nature of halogens.

| Compound | Relative Rate of Nitration |

|---|---|

| Benzene (Ar-H) | 1.0 |

| Fluorobenzene (Ar-F) | 0.11 - 0.15 |

| Iodobenzene (Ar-I) | 0.13 - 0.18 |

| Bromobenzene (Ar-Br) | 0.030 - 0.06 |

| Chlorobenzene (Ar-Cl) | 0.02 - 0.033 |

Data sourced from references stackexchange.comlumenlearning.com. Note: The presence of three deactivating groups on this compound would result in a relative rate significantly lower than any of the values listed for the monohalobenzenes.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly valued in organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate complex molecules. nih.gov

The structure of this compound, particularly its terminal alkyne (ethynyl) functionality, makes it a potential candidate for various MCRs. Terminal alkynes are common building blocks in many named MCRs, including A³-coupling (aldehyde-alkyne-amine), Ugi, and Passerini reactions, often after conversion to an isocyanide. nih.govwalisongo.ac.idnih.gov For instance, phenylacetylene and its derivatives are frequently used in copper-catalyzed three-component syntheses of substituted imidazo[1,2-a]-pyridines and in silver- or gold-catalyzed A³-coupling reactions to form propargylamines. nih.govrsc.org

Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, can be performed as a multi-component reaction. Studies have shown that phenyl-substituted alkynes bearing electron-withdrawing groups are compatible with these reaction conditions. mdpi.com

Despite the suitability of its functional groups, a detailed search of the scientific literature did not reveal specific examples of multi-component reactions where this compound was employed as a starting material. While its participation in such reactions is theoretically plausible, documented instances of its use in complex one-pot syntheses are not prevalent. Further research would be required to explore and develop specific MCR protocols utilizing this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-Chloro-4-ethynyl-1-fluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the anisotropic effect of the ethynyl (B1212043) group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbons of the ethynyl group are expected at characteristic chemical shifts, while the aromatic carbons will be influenced by the halogen substituents, leading to a wide dispersion of signals. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected, with its chemical shift being indicative of the electronic environment created by the adjacent chlorine atom and the para-ethynyl group.

Predicted NMR Data for this compound

This interactive table provides predicted chemical shift ranges and coupling constants based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.00 - 7.60 | m |

| ¹H (Ethynyl) | ~3.40 | s |

| ¹³C (Aromatic) | 110 - 165 | |

| ¹³C (Ethynyl) | 75 - 90 | |

| ¹⁹F | -110 to -120 | m |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to delineate the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded (one bond away), allowing for the definitive assignment of each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the position of the ethynyl group relative to the halogen substituents by observing correlations from the acetylenic proton to the aromatic carbons.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration should appear as a weak to medium band in the region of 2100-2150 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡C stretching vibration, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. The symmetric breathing mode of the benzene ring is also typically a strong band in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

This interactive table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | ~3300 | Sharp, Weak (IR); Medium (Raman) |

| Aromatic C-H Stretch | >3000 | >3000 | Medium to Weak |

| C≡C Stretch | 2100 - 2150 | 2100 - 2150 | Weak to Medium (IR); Strong (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | 1250 - 1000 | Strong (IR) |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Medium to Strong (IR) |

While this compound is a relatively rigid molecule, computational methods can be employed to calculate its vibrational modes. These calculations can aid in the assignment of the experimental spectra and provide a more detailed understanding of the molecule's dynamic behavior. The calculated vibrational frequencies and intensities can be compared with the experimental FT-IR and Raman spectra to confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₄ClF), HRMS would provide an exact mass measurement of the molecular ion. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 3:1.

Predicted High-Resolution Mass Spectrometry Data for this compound

This interactive table shows the predicted exact mass for the molecular ions.

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M]⁺ (³⁵Cl) | C₈H₄³⁵ClF | 153.9985 |

| [M+2]⁺ (³⁷Cl) | C₈H₄³⁷ClF | 155.9956 |

The fragmentation pattern in the mass spectrum would also provide valuable structural information. Common fragmentation pathways would likely involve the loss of the ethynyl group, chlorine, or fluorine atoms, leading to characteristic fragment ions that can be used to further confirm the structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unparalleled insight into the molecular architecture of a compound, revealing detailed information about its covalent framework and the nature of its interactions in the solid state. While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of the analysis and the expected structural features can be thoroughly discussed based on data from analogous compounds.

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal's unit cell are determined, allowing for the calculation of bond lengths, bond angles, and other key structural parameters.

The fundamental geometric parameters of a molecule—bond lengths, bond angles, and torsional angles—are precisely determined through X-ray crystallographic analysis. These parameters define the molecule's conformation and are crucial for understanding its chemical behavior and reactivity.

Bond Lengths: The distances between the nuclei of two bonded atoms are a key indicator of bond order and strength. For this compound, one would expect to determine the lengths of the C-C bonds within the benzene ring, the C-Cl bond, the C-F bond, the C-C single bond connecting the ethynyl group to the ring, and the C≡C triple bond. Aromatic C-C bonds typically have lengths intermediate between those of single and double bonds.

Bond Angles: These are the angles formed between three connected atoms. In the benzene ring of the title compound, the internal C-C-C angles are expected to be close to the ideal 120° of a regular hexagon, though minor distortions will occur due to the different electronic effects of the substituents. The angles involving the substituents, such as C-C-Cl and C-C-F, are also of significant interest.

Torsional Angles (Dihedral Angles): These angles describe the rotation around a chemical bond and are critical for defining the three-dimensional shape of a molecule. For a largely planar molecule like this compound, the most significant torsional angle would describe the orientation of the ethynyl group relative to the plane of the benzene ring.

To illustrate the type of data obtained from such an analysis, the following table presents representative bond lengths and angles for closely related structures, such as 1-chloro-4-ethynylbenzene. nih.gov It is important to note that these are not the experimental values for this compound but serve as a scientifically grounded estimation.

Table 1: Representative Bond Lengths and Angles for a Substituted Phenylacetylene (B144264) Moiety

| Parameter | Atom Pair/Triplet | Typical Value |

|---|---|---|

| Bond Length (Å) | C-Cl | ~1.74 |

| C-F | ~1.36 | |

| C-C (aromatic) | ~1.39 | |

| C-C (alkyne-aryl) | ~1.43 | |

| C≡C (alkyne) | ~1.20 | |

| C-H (alkyne) | ~1.06 | |

| **Bond Angle (°) ** | C-C-C (in ring) | ~120 |

| C-C-Cl | ~120 | |

| C-C-F | ~120 |

This table is illustrative and does not represent experimentally determined data for this compound.

Beyond defining the geometry of a single molecule, X-ray crystallography provides critical information about how molecules pack together in the solid state. This packing is governed by a variety of non-covalent intermolecular forces that dictate the material's bulk properties. For this compound, halogen bonding and π-π stacking are anticipated to be significant interactions. researchgate.netresearchgate.net

Halogen Bonding:

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) in one molecule and a Lewis base (e.g., a lone pair on a nitrogen, oxygen, or another halogen atom) in a neighboring molecule. nih.gov The chlorine atom in this compound can act as a halogen bond donor. This occurs because the electron density on the halogen atom is anisotropically distributed, leading to a region of positive electrostatic potential (a σ-hole) along the axis of the C-Cl bond. nih.gov This positive region can then interact favorably with an electron-rich site on an adjacent molecule. In the crystal lattice of the title compound, potential halogen bond acceptors could include the fluorine atom, the chlorine atom, or the π-electron cloud of the ethynyl group or the benzene ring of a neighboring molecule. The geometry of a halogen bond is typically linear, with the C-X···Y angle approaching 180° (where X is the halogen donor and Y is the acceptor).

π-π Stacking:

π-π stacking interactions are attractive non-covalent forces that occur between aromatic rings. mdpi.com These interactions are fundamental in the self-assembly of many organic molecules and play a role in the structure of DNA and proteins. mdpi.com In the crystal structure of this compound, the electron-rich benzene rings are expected to arrange themselves to maximize these favorable interactions. Common geometries for π-π stacking include:

Sandwich: The rings are parallel and directly on top of one another. This is generally less favorable due to electrostatic repulsion.

Parallel-Displaced: The rings are parallel but shifted relative to one another. This is a very common and stable arrangement.

T-shaped (or Edge-to-Face): The edge of one ring (the positive hydrogens) points towards the face of another ring (the negative π-cloud).

Studies on chlorobenzene (B131634) clusters have shown that parallel-displaced and T-shaped configurations are energetically favorable. researchgate.net In a crystal structure, these interactions are identified by the perpendicular distance between the planes of the aromatic rings (typically 3.3–3.8 Å) and the degree of offset. Research on similar triazine derivatives has noted π-π stacking interactions with perpendicular distances of less than 3.575 Å. researchgate.net

The interplay between these different intermolecular forces—halogen bonding, π-π stacking, and standard dipole-dipole interactions—would ultimately determine the final, most stable crystal packing arrangement for this compound.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Halogen Bond | Chlorine (σ-hole) | Fluorine, Chlorine, or π-system | C-Cl···Y angle near 180° |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Parallel-displaced, Centroid-to-centroid distance ~3.5 Å |

| C-H···π Interaction | Ethynyl C-H | Benzene Ring (π-system) | H atom pointing towards the face of the ring |

This table is illustrative and describes interactions expected for this compound based on principles of supramolecular chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloro-4-ethynylbenzene |

| Chlorobenzene |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 2-Chloro-4-ethynyl-1-fluorobenzene. These calculations provide a deep dive into the molecule's electronic structure and charge distribution.

The electronic structure of this compound is significantly influenced by its substituents: the electron-withdrawing fluorine and chlorine atoms, and the electron-rich ethynyl (B1212043) group. DFT calculations are commonly used to model this structure. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

A theoretical study on phenylacetylene (B144264) using multiconfigurational second-order perturbation methods provides a foundational understanding of its electronic absorption and emission spectra, which can be extrapolated to its derivatives. researchgate.net For substituted phenylacetylenes, the distribution and energies of these frontier orbitals are modulated by the electronic effects of the substituents. acs.org In this compound, the fluorine and chlorine atoms are expected to lower the energy of the molecular orbitals due to their inductive effects.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily located on the ethynyl group and the benzene (B151609) ring. |

| LUMO | -1.2 | Primarily located on the benzene ring with contributions from the substituents. |

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.

The charge distribution within this compound is non-uniform due to the differing electronegativities of the constituent atoms. The fluorine and chlorine atoms create regions of negative electrostatic potential, while the hydrogen atom of the ethynyl group is a site of positive potential. This charge distribution is critical in predicting how the molecule will interact with other reagents.

Electrostatic potential maps are visual representations of this charge distribution and are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the negative potential around the fluorine and chlorine atoms suggests these are sites where electrophiles might be attracted.

Prediction and Correlation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of related compounds.

Recent advancements in computational NMR prediction, often using DFT, have achieved high accuracy. github.ionih.gov For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the halogen and ethynyl substituents. Machine learning techniques combined with quantum mechanical computations have further improved the accuracy of predicting NMR spectral properties. researchgate.netnih.gov

Similarly, the vibrational frequencies of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com The characteristic stretching frequency of the terminal alkyne C-H bond and the C≡C triple bond would be prominent features in its vibrational spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm |

| ¹H NMR | Alkynyl Proton | ~3.5 ppm |

| ¹³C NMR | Aromatic Carbons | 110-140 ppm |

| ¹³C NMR | Alkynyl Carbons | 80-90 ppm |

| IR | ν(C-H, alkyne) | ~3300 cm⁻¹ |

Note: These are approximate values based on typical ranges for similar functional groups.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A key reaction for this type of molecule is the Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org

In reactions where multiple products are possible, computational methods can predict the regioselectivity and stereoselectivity. nih.govacs.org For a molecule like this compound, which could potentially undergo reactions at either the chloro or fluoro-substituted positions, or at the ethynyl group, understanding the factors that control where a reaction occurs is crucial.

For example, in a Sonogashira coupling, the greater reactivity of aryl iodides and bromides compared to chlorides means that the chloro-substituted position is less likely to react under standard conditions. wikipedia.org DFT calculations can quantify the energy barriers for reaction at different sites, providing a theoretical basis for the observed regioselectivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of a molecule involves identifying its stable three-dimensional structures, or conformers, and determining the energy barriers for conversion between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethynyl group to the benzene ring. However, due to the linear geometry of the alkyne and its cylindrical symmetry, the rotation of the ethynyl group itself does not lead to distinct conformers. The benzene ring with its substituents is largely planar, and significant conformational changes would require substantial energy input.

Molecular dynamics (MD) simulations could provide a time-resolved picture of the molecule's motion. An MD simulation of this compound would likely show vibrational motions of the atoms around their equilibrium positions and the aforementioned rotation of the ethynyl group. In the absence of specific published MD studies for this molecule, we can anticipate the types of motion that would be observed.

Table 1: Anticipated Findings from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Expected Observation | Significance |

| System Temperature | Increased atomic fluctuations at higher temperatures. | Provides insight into the molecule's stability and flexibility under different thermal conditions. |

| Solvent Environment | Solvent molecules would interact with the solute, potentially influencing the preferred orientation of the ethynyl group through non-covalent interactions. | Helps in understanding solute-solvent interactions and their effect on molecular behavior in solution. |

| Time Scale | On a picosecond to nanosecond timescale, the primary motions would be bond vibrations and rotations. | Characterizes the short-time dynamical behavior of the molecule. |

Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the physical properties of molecular solids and play a key role in molecular recognition and self-assembly. unam.mx The substituted benzene ring in this compound, with its halogen atoms and π-system, can participate in a variety of non-covalent interactions. nih.gov

The presence of chlorine and fluorine atoms allows for the possibility of halogen bonding, where the electropositive region on the halogen atom (the σ-hole) can interact with a nucleophile. The ethynyl group can act as a hydrogen bond donor (via the terminal hydrogen) or as a π-system that can interact with other molecules. The benzene ring itself is a rich source of π-electrons and can engage in π-π stacking and C-H···π interactions. researchgate.net

Theoretical methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are instrumental in identifying and characterizing these weak interactions. nih.govscispace.com These methods can reveal the nature, strength, and geometry of intermolecular forces. nih.gov For instance, NCI plots can visually distinguish between stabilizing hydrogen bonds and destabilizing steric repulsions. unam.mxscispace.com

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Moieties | Theoretical Investigation Method | Expected Significance |

| Halogen Bonding | Chlorine atom (as donor) with a Lewis base. | DFT calculations to map the electrostatic potential surface and identify the σ-hole. | Could play a significant role in the crystal packing and interaction with other molecules. |

| Hydrogen Bonding | Ethynyl hydrogen (as donor) with an electronegative atom (e.g., oxygen, nitrogen). | QTAIM analysis to identify bond critical points between the hydrogen and the acceptor atom. | Important for forming directional interactions in condensed phases. |

| π-π Stacking | Interaction between the phenyl rings of two molecules. | DFT calculations to determine the optimal geometry (e.g., parallel-displaced or T-shaped) and interaction energy. | A key driving force for the self-assembly of aromatic molecules. |

| C-H···π Interactions | A C-H bond from one molecule interacting with the π-cloud of the phenyl ring or ethynyl group of another. | NCI plot analysis to visualize the weak interaction region. | Contributes to the overall stability of the molecular assembly. |

| Van der Waals Forces | General interactions between all atoms. | Included in most quantum chemical calculations, often with empirical dispersion corrections (e.g., DFT-D). | Provides a baseline for attractive intermolecular forces. libretexts.org |

Applications in Materials Science and Specialized Organic Synthesis

A Versatile Building Block for Advanced Organic Materials

The strategic placement of a polymerizable ethynyl (B1212043) group and reactive halogen atoms makes 2-Chloro-4-ethynyl-1-fluorobenzene a valuable precursor for a variety of advanced organic materials. The interplay between these functional groups allows for its incorporation into diverse macromolecular structures, imparting unique electronic and physical properties.

Synthesis of Functional Polymers and Copolymers